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N1-Methyladenosine hydroiodide - 34308-25-3

N1-Methyladenosine hydroiodide

Catalog Number: EVT-354546
CAS Number: 34308-25-3
Molecular Formula: C11H16IN5O4
Molecular Weight: 409.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N1-methyladenosine hydroiodide typically involves chemical methods that allow for the selective methylation of adenosine. One effective approach is the use of phosphoramidite chemistry, where protected forms of N1-methyladenosine are incorporated into oligonucleotides.

Methods and Technical Details

  • Phosphoramidite Synthesis: The synthesis begins with the protection of the hydroxyl groups on adenosine to prevent unwanted reactions. The protected adenosine is then reacted with a methylating agent in an anhydrous medium to yield N1-methyladenosine.
  • Dimroth Rearrangement: This rearrangement can convert N1-methyladenosine into N6-methyladenosine under specific conditions (heat and alkalinity), which must be carefully controlled to avoid degradation of RNA during synthesis .
  • Characterization Techniques: The synthesized product is typically analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its structure and purity .
Molecular Structure Analysis

N1-Methyladenosine hydroiodide features a unique molecular structure that significantly influences its biological activity.

Structure and Data

  • Molecular Formula: C₁₃H₁₅N₅O₄S
  • Molecular Weight: Approximately 317.36 g/mol.
  • Structural Characteristics: The methyl group at the N1 position alters the electronic properties of the adenine base, making it more basic compared to adenosine itself (pKa ~8.25 for N1-methyladenosine versus pKa ~3.5 for adenosine) .
Chemical Reactions Analysis

N1-Methyladenosine hydroiodide participates in several significant chemical reactions.

Reactions and Technical Details

  • Dimroth Rearrangement: As mentioned earlier, this reaction allows for the conversion of N1-methyladenosine into N6-methyladenosine under alkaline conditions, which can be useful in various biochemical applications .
  • Base Pairing Alterations: The presence of the methyl group at the N1 position prevents canonical Watson-Crick base pairing, leading to non-canonical interactions that can affect RNA folding and stability .
Mechanism of Action

The mechanism by which N1-methyladenosine exerts its effects primarily involves its role as a modification on RNA molecules.

Process and Data

  • RNA Interaction: N1-methyladenosine enhances interactions with specific RNA-binding proteins, facilitating processes like mRNA degradation. It has been shown to promote rapid degradation of mRNAs containing both N1-methyladenosine and N6-methyladenosine through recruitment of degradation machinery .
  • Biological Significance: This modification plays a crucial role in regulating gene expression by influencing mRNA stability and translation efficiency .
Physical and Chemical Properties Analysis

N1-Methyladenosine hydroiodide exhibits distinct physical and chemical properties relevant to its applications.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Relatively stable under neutral conditions but may undergo rearrangement or degradation under extreme pH or temperature conditions.
  • Reactivity: The positively charged nature of N1-methyladenosine allows it to engage in various electrostatic interactions with other biomolecules .
Applications

N1-Methyladenosine hydroiodide has several important scientific uses:

  • Biomarker Studies: It serves as a potential surrogate biomarker for studying drug interactions involving renal organic cation transporters .
  • RNA Modification Research: Its unique properties make it valuable for investigating RNA modifications and their effects on gene expression and stability .
  • Synthetic Biology: Used in the synthesis of modified oligonucleotides for therapeutic applications, including RNA-based drugs .
Introduction to N1-Methyladenosine (m1A) in Epitranscriptomics

Historical Discovery and Evolution of m1A Research

The identification of N1-methyladenosine (m1A) traces back to 1961 with the isolation of N1-methyladenine, followed by Dunn et al.'s 1966 characterization of m1A mononucleotide in RNA [1] [2]. For decades, research focused on its roles in tRNA and rRNA, where it is exceptionally abundant. A transformative shift occurred in 2016 when two independent studies using methylated RNA immunoprecipitation sequencing (MeRIP-seq) revealed m1A’s prevalence in eukaryotic messenger RNA (mRNA), identifying ~600–4,000 modified transcripts in mammals [1] [7]. This marked m1A’s entry into epitranscriptomics—the study of post-transcriptional RNA modifications that dynamically regulate gene expression without altering the RNA sequence. Unlike more studied modifications like N6-methyladenosine (m6A), m1A remained undercharacterized due to technical challenges in detection and its susceptibility to Dimroth rearrangement (conversion to m6A under alkaline conditions) [2] [5]. The development of antibodies selective for m1A and optimized chemical protection strategies enabled its precise mapping, revealing evolutionary conservation and stress-responsive dynamics in human, mouse, and yeast models [5] [7].

Biological Significance of m1A Methylation in RNA Metabolism

m1A exerts multifaceted roles across RNA types through distinct mechanisms:

  • tRNA Stability & Folding: Positioned at nucleotides 9, 14, 22, 57, and 58 in tRNA, m1A is critical for structural integrity. The m1A58 modification (present in 25% of tRNAs) stabilizes the tRNA’s tertiary "L-shape" conformation by forming a reverse Hoogsteen pair with T54. In vitro studies demonstrate that unmethylated mitochondrial tRNALys misfolds into a bulged hairpin, while m1A9 installation alone restores its functional cloverleaf structure [1] [2] [4].
  • rRNA Biogenesis: In 28S rRNA, m1A645 and m1A2142 modifications (catalyzed by RRP8 and BMT2 in yeast) are essential for 60S ribosomal subunit assembly. Mitochondrial 16S rRNA carries m1A947, which influences translational fidelity and antibiotic resistance in bacteria [1] [5].
  • mRNA Translation Regulation: Nuclear-encoded mRNAs exhibit m1A enrichment near start codons and 5' untranslated regions (UTRs), with GC-rich motifs. This enhances translation initiation by facilitating ribosome loading. Conversely, mitochondrial-encoded mRNAs harbor m1A within coding sequences (CDS), where it inhibits translation [1] [7]. Under heat shock or nutrient stress, m1A levels dynamically shift, suggesting a role in adaptive cellular responses [7].

Table 1: m1A Distribution and Functions Across RNA Types

RNA TypeKey PositionsModification EnzymesBiological Impact
tRNAA9, A58TRMT6/TRMT61A (cytosol), TRMT10C (mitochondria)Folding stability, translation initiation
rRNA28S: A645, A2142; 16S: A947RRP8, BMT2Ribosome assembly, stress resistance
mRNA5' UTR, near start codonNot fully definedEnhanced translation initiation

Structural and Functional Distinctions of m1A Hydroiodide vs. Other Methylated Adenosine Derivatives

N1-Methyladenosine hydroiodide (C₁₁H₁₅IN₆O₄) is the iodide salt form of m1A, distinct in synthesis and stability from other adenosine derivatives. Key differentiators include:

  • Chemical Stability: The hydroiodide salt counterion stabilizes the positively charged N1-methyl group, reducing susceptibility to Dimroth rearrangement compared to neutral m1A or m6A [2] [9]. This property is critical for in vitro applications, such as oligonucleotide synthesis, where anhydrous conditions and chloroacetyl protection are employed to prevent degradation [2].
  • Physicochemical Properties: m1A hydroiodide exhibits altered hydrophobicity and stacking energy versus m6A due to its cationic N1-methyl group (pKa ~8.25 vs. adenosine’s ~3.5) [2]. This disrupts canonical Watson-Crick base pairing but enables non-canonical interactions (e.g., reverse Hoogsteen pairs in tRNA) [1] [5].
  • Functional Contrasts with m6A: While both are adenosine methylations, m1A and m6A occupy distinct positions in the epitranscriptomic code. m6A primarily localizes to 3' UTRs and regulates mRNA decay via YTHDF2 binding. m1A, however, concentrates near start codons and recruits initiation factors to boost translation. The YTH domain shows weaker binding affinity for m1A than m6A, implying distinct reader proteins [5] [7].

Table 2: Comparative Analysis of Methylated Adenosine Derivatives

Propertym1A Hydroiodidem6Am7G
Modification SiteN1 of adenineN6 of adenineN7 of guanine
Charge at pH 7PositiveNeutralPositive
Base PairingDisrupts WC; enables HoogsteenMaintains WCDisrupts WC
Primary RNA TargetstRNA > rRNA > mRNAmRNA > lncRNAmRNA cap, tRNA, miRNA
Key Functional RoletRNA/rRNA structure; translation initiationmRNA decay; splicingCap-dependent translation

Properties

CAS Number

34308-25-3

Product Name

N1-Methyladenosine hydroiodide

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide

Molecular Formula

C11H16IN5O4

Molecular Weight

409.18 g/mol

InChI

InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H

InChI Key

HRVIETAHBNHGAH-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I

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